molecular formula C19H17F2N5O4S B4640675 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4640675
M. Wt: 449.4 g/mol
InChI Key: JTENXNISLJMOBB-LSFURLLWSA-N
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Description

5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Properties

IUPAC Name

3-(difluoromethyl)-4-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O4S/c1-11-7-14(4-5-15(11)26(27)28)30-10-13-8-12(3-6-16(13)29-2)9-22-25-18(17(20)21)23-24-19(25)31/h3-9,17H,10H2,1-2H3,(H,24,31)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTENXNISLJMOBB-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C(F)F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Introduction of the difluoromethyl group: This step may involve the use of difluoromethylating agents under specific conditions.

    Functionalization of the aromatic rings: This involves various substitution reactions to introduce the methoxy, nitro, and other functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic sites.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group yields amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

Triazole compounds are well-known for their antifungal and antimicrobial properties. This compound may be investigated for similar therapeutic applications.

Industry

In industry, such compounds can be used in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with broad applications.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a similar structure.

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties not found in simpler triazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-4-[((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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